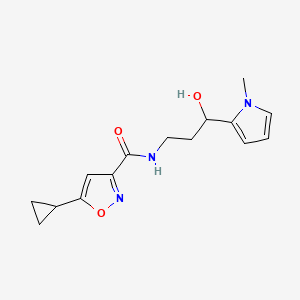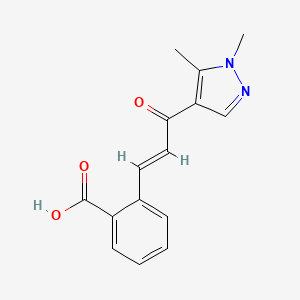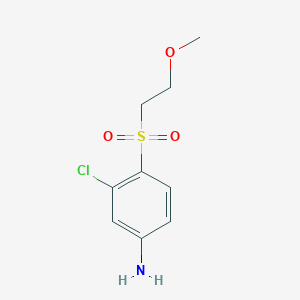
1-(3,5-Dimethylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-Dimethylpiperazin-1-yl)ethanone involves various chemical reactions, including the reaction of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl) ethanones with allyl bromide and triethylamine in acetonitrile under nitrogen atmosphere, yielding excellent results and demonstrating the versatility of piperazine derivatives in chemical synthesis (Zaidi et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N')) palladium(II)), reveals a trimeric structure that can be described as a 'molecular tricorn', with the ligand bridging adjacent palladium centers. This analysis underscores the complex and intriguing molecular architecture that can arise from the manipulation of this compound derivatives (Baker et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their ability to form novel compounds with antimicrobial properties, as demonstrated through the synthesis of novel derivatives and their evaluation against various microbial agents. These findings highlight the compound's utility in developing new antimicrobial agents (Zaidi et al., 2021).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as crystallinity and molecular conformation, are critical for understanding their behavior in different environments. Studies on related compounds, such as the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, provide insights into the factors influencing the physical properties of these compounds (Bassi & Scordamaglia, 1977).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity and interaction with various chemical agents, are of great interest. Research on the synthesis and antibacterial activity of related compounds illustrates the potential of these molecules to act as functional materials in various applications, including as antibacterial agents (Gein et al., 2006).
科学的研究の応用
Cytotoxic Effects
- Synthesis and Cytotoxicity Assessment : A study by Alagöz et al. (2021) focused on synthesizing derivatives of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ethers, including compounds related to 1-(3,5-Dimethylpiperazin-1-yl)ethanone. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, with one compound showing significant effectiveness in the C6 cancer cell line without cytotoxicity in a healthy cell line. This suggests potential applications in cancer treatment, particularly in glioma therapy (Alagöz et al., 2021).
Antimicrobial Applications
Synthesis for Antimicrobial Agents : Zaidi et al. (2021) synthesized novel derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, involving this compound. These compounds displayed potent antimicrobial properties, comparable or superior to conventional medications (Zaidi et al., 2021).
Antimicrobial Evaluation of Oxadiazoles : Fuloria et al. (2009) conducted a study synthesizing new oxadiazoles derived from phenylpropionohydrazides, which includes derivatives of 1-(2,5-Dimethylpiperazin-1-yl)ethanone. These compounds showed significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (Fuloria et al., 2009).
Chemical Synthesis and Characterization
Microwave-Mediated Synthesis of Heterocycles : Darweesh et al. (2016) explored the synthesis of benzothiazole- and benzimidazole-based heterocycles, utilizing compounds similar to this compound. This research highlights the compound's role in facilitating the synthesis of complex heterocyclic structures, useful in various chemical and pharmaceutical applications (Darweesh et al., 2016).
Vibrational Analysis for Molecular Structure Elucidation : Srikanth et al. (2019) conducted a study on the vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone, a compound structurally related to this compound. This research utilized Density Functional Theory (DFT) calculations, providing insights into the molecular structure and properties of such compounds (Srikanth et al., 2019).
特性
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAIMPFDNDFHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)



![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)
![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)
